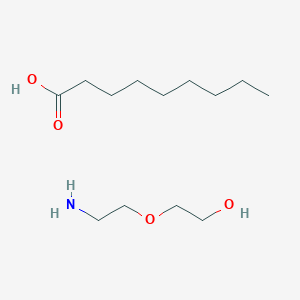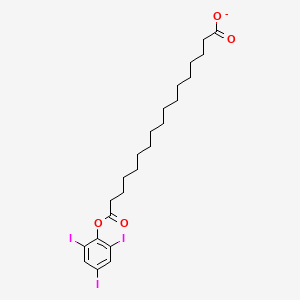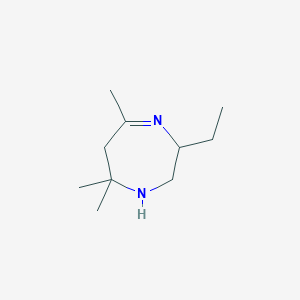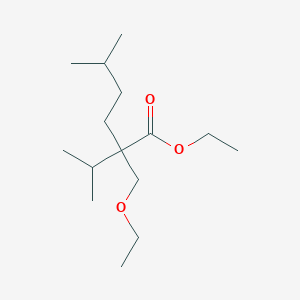
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate is an organic compound with a complex structure It is characterized by the presence of ethoxy, methyl, and isopropyl groups attached to a hexanoate backbone
Preparation Methods
The synthesis of Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into the mechanisms of various biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have properties that make it useful in the development of new drugs or treatments for certain medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be compared with other similar compounds, such as:
Ethyl 2-(ethoxymethyl)-5-methylhexanoate: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Ethyl 2-(methoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with other molecules.
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)pentanoate: The shorter carbon chain in this compound may affect its physical properties and reactivity compared to the hexanoate derivative.
Properties
CAS No. |
194730-90-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
ethyl 2-(ethoxymethyl)-5-methyl-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C15H30O3/c1-7-17-11-15(13(5)6,10-9-12(3)4)14(16)18-8-2/h12-13H,7-11H2,1-6H3 |
InChI Key |
BEFAEKJTEJRHHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCC(C)C)(C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


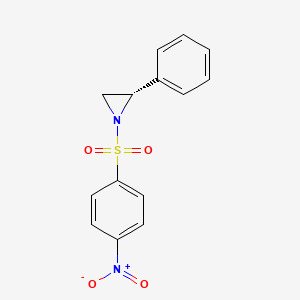
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
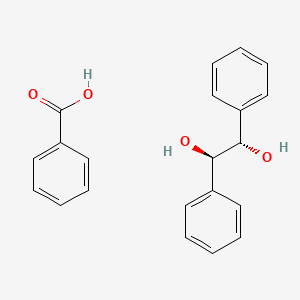
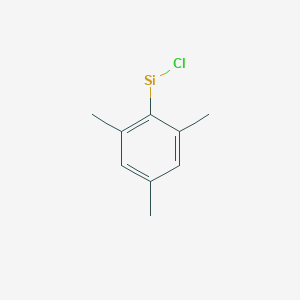


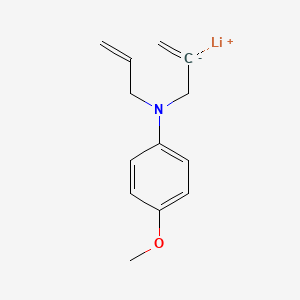
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
